molecular formula C₁₀H₅D₄ClN₄O₂S B1155608 Sulfachloropyrazine-d4

Sulfachloropyrazine-d4

Cat. No.: B1155608
M. Wt: 288.75
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfachloropyrazine-d4 is a deuterated analog of Sulfachloropyrazine (CAS: 102-65-8), a sulfonamide derivative with antimicrobial and anticoccidial properties. The deuterium substitution occurs at four hydrogen positions, enhancing its utility as an internal standard in analytical methods such as LC-MS for pharmacokinetic studies . Its sodium salt form, Sulfachloropyrazine sodium, is widely used in veterinary medicine to treat poultry diseases, targeting Gram-positive and Gram-negative bacteria and protozoal infections .

Properties

Molecular Formula

C₁₀H₅D₄ClN₄O₂S

Molecular Weight

288.75

Synonyms

4-Amino-N-(6-chloropyrazinyl)benzenesulfonamide-d4;  4-Amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide-d4;  N1-(6-Chloropyrazinyl)sulfanilamide Monosodium Salt Monohydrate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Sulfachloropyrazine-d4 retains the core structure of its non-deuterated parent, featuring a pyrazine ring substituted with chlorine and a sulfonamide group. Key structural analogs include:

Compound CAS Number Molecular Formula Key Structural Differences
This compound 1795037-54-5 C10H5D4ClN4O2S Deuterium substitution at four positions
Sulfachloropyrazine 102-65-8 C10H9ClN4O2S Non-deuterated parent compound
Sulfadiazine 68-35-8 C10H10N4O2S Pyrimidine ring instead of pyrazine
Sulfadimethoxine 122-11-2 C12H14N4O4S Methoxy groups at positions 2 and 6
Sulfaguanidine 57-67-0 C7H10N4O2S Guanidine moiety instead of pyrazine

Pharmacological Activity

  • Antimicrobial Spectrum : this compound shares the broad-spectrum activity of its parent compound, targeting Eimeria spp. (poultry coccidiosis) and bacteria like E. coli and Staphylococcus spp. Sulfadiazine, in contrast, is more effective against Toxoplasma gondii and urinary tract infections .
  • Mechanism of Action: All sulfonamides inhibit dihydropteroate synthase (DHPS), blocking folate synthesis.

Pharmacokinetic Properties

Deuteration typically reduces metabolic degradation by slowing cytochrome P450-mediated oxidation. This compound exhibits a longer half-life compared to Sulfachloropyrazine, improving its reliability as an analytical standard. Sulfadimethoxine, with its methoxy groups, has prolonged tissue retention, making it suitable for long-acting treatments .

Industrial and Regulatory Considerations

  • Synthesis : this compound is synthesized via deuterium exchange reactions under controlled conditions. Similar compounds like Sulfadimethoxine require multi-step synthesis involving chlorination and methoxylation .
  • Sulfadiazine and Sulfadimethoxine are USP/EP-listed for human and veterinary use .

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